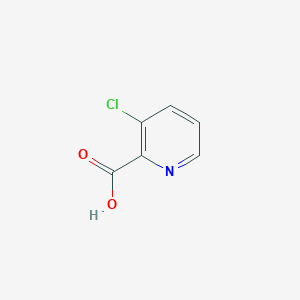

3-Chloropicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMUXJBJCMRWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356458 | |

| Record name | 3-Chloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57266-69-0 | |

| Record name | 3-Chloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloropicolinic acid CAS number and properties

An In-depth Technical Guide to 3-Chloropicolinic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 57266-69-0), a significant halogenated pyridine derivative. The document delineates its chemical identity, physicochemical properties, established synthesis routes, and primary applications, particularly its role as a systemic herbicide and a versatile intermediate in organic synthesis. Furthermore, this guide presents detailed, best-practice protocols for analytical characterization using spectroscopic and chromatographic techniques, alongside a thorough review of safety, handling, and toxicological information. Designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this paper synthesizes technical data with practical insights to serve as an essential resource for the scientific community.

Introduction

This compound, systematically named 3-chloropyridine-2-carboxylic acid, is an organic compound belonging to the class of pyridinecarboxylic acids.[1] As a derivative of picolinic acid, it features a chlorine atom substituted at the 3-position of the pyridine ring.[2] This structural modification imparts specific chemical reactivity and biological activity, making it a compound of interest in various industrial and research settings.

The presence of the carboxylic acid group, the pyridine nitrogen, and the chlorine atom creates a unique electronic and steric profile, rendering this compound a valuable building block for the synthesis of more complex molecules. Its most prominent application is in the agrochemical sector as a potent systemic herbicide.[2] However, the broader family of halogenated pyridines are crucial pharmacophores in drug discovery, suggesting potential, if less explored, applications in medicinal chemistry.[3][4] This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its practical application and analysis.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 57266-69-0 | [2][5][6] |

| IUPAC Name | 3-Chloropyridine-2-carboxylic acid | [2] |

| Synonyms | 3-Chloro-2-picolinic acid, 3-Chloro-2-pyridinecarboxylic acid | [2][5] |

| Molecular Formula | C₆H₄ClNO₂ | [2][5][6] |

| Molecular Weight | 157.55 g/mol | [5][6][7] |

| Appearance | Off-white to brown crystalline powder/solid | [2][5][8] |

| Melting Point | 131 - 150 °C (decomposes) | [5][6][8] |

| Boiling Point | 297.6 °C (Predicted) | [2][5] |

| Density | ~1.470 g/cm³ (Predicted) | [5][8] |

| Solubility | Soluble in water; slightly soluble in acetonitrile and methanol. | [1][2][5] |

| pKa | 2.41 (Predicted) | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the acid-catalyzed hydrolysis of a trichloromethylpyridine precursor. This method is efficient and yields a high-purity product.

Synthetic Pathway: Hydrolysis of 3-chloro-2-(trichloromethyl)pyridine

The most common synthesis route involves heating 3-chloro-2-(trichloromethyl)pyridine with a strong acid, such as sulfuric, nitric, or phosphoric acid.[2][9] The reaction proceeds via the hydrolysis of the trichloromethyl group to a carboxylic acid.

Reaction: NC₅H₃(Cl)(CCl₃) + 2 H₂O --(Acid, Heat)--> NC₅H₃(Cl)(COOH) + 3 HCl

Causality of Experimental Choices:

-

Strong Acid Catalyst: A strong acid is required to protonate the nitrogen of the pyridine ring, making the trichloromethyl group more susceptible to nucleophilic attack by water. It also facilitates the departure of the chloride leaving groups.

-

Heat: The reaction requires elevated temperatures (ranging from 20°C to 140°C) to overcome the activation energy for the hydrolysis of the stable C-Cl bonds.[2]

Below is a diagram illustrating the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications and Industrial Relevance

The unique structure of this compound underpins its utility in both agrochemical and synthetic contexts.

Agrochemicals: A Systemic Herbicide

This compound is widely used as a systemic herbicide for the effective control of deep-rooted herbaceous weeds and woody plants.[2] Its primary markets are in rangeland and pasture management, as well as forestry.[2] Due to its potential to harm non-target plants, products containing this chemical are classified as Restricted Use Pesticides and must be applied by certified professionals.[2]

Organic Synthesis: A Versatile Intermediate

As a functionalized pyridine, this compound is a useful synthetic intermediate.[5] The carboxylic acid group can be converted into a variety of other functional groups (e.g., esters, amides, acid chlorides), while the chlorine atom can participate in nucleophilic substitution or cross-coupling reactions. This dual functionality makes it a valuable starting material for building more complex molecular architectures, a critical aspect in the discovery of new pharmaceuticals and agrochemicals.[3]

Caption: Relationship between chemical structure and applications.

Analytical and Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following protocols are based on established methods for carboxylic acids and related compounds.

Spectroscopic Characterization

5.1.1. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H bond.[10]

-

C=O Stretch: A strong, sharp absorption band is expected between 1710-1760 cm⁻¹. The exact position can depend on whether the sample is in a dimeric (hydrogen-bonded) or monomeric state.[10][11]

-

C=C/C=N Stretch: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.[11]

5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed structural information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A characteristic broad singlet is expected far downfield, typically around 12 ppm. Its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[10]

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm), showing splitting patterns consistent with their coupling to each other.

-

-

¹³C NMR:

Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the workhorse technique for assessing the purity of small molecule pharmaceutical and chemical intermediates.[13] A well-designed method can separate the main component from synthesis-related impurities and degradation products.

5.2.1. Self-Validating HPLC Protocol The following is a detailed, field-proven protocol for the analysis of this compound. The choice of an acidic mobile phase is crucial; it ensures that the carboxylic acid is fully protonated (-COOH form), leading to a single, sharp peak and consistent retention.

Step 1: Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for injection.

Step 2: Chromatographic Conditions

-

Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

Step 3: Data Analysis

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: Standard workflow for HPLC-based purity analysis.

Safety, Handling, and Toxicology

Understanding the hazards associated with this compound is paramount for safe handling in a laboratory or industrial setting.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[5][7]

| Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |

| H302 | Harmful if swallowed | GHS07 | Warning |

| H315 | Causes skin irritation | GHS07 | Warning |

| H319 | Causes serious eye irritation | GHS07 | Warning |

| H335 | May cause respiratory irritation | GHS07 | Warning |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[5][15] The material should be stored at ambient room temperature.[2]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Conclusion

This compound (CAS 57266-69-0) is a well-characterized compound with significant industrial importance, primarily as a restricted-use herbicide. Its defined physicochemical properties and established synthetic routes make it a reliable chemical product. For researchers, its value lies in its potential as a versatile synthetic intermediate for creating novel molecules in the agrochemical and pharmaceutical fields. The analytical protocols outlined in this guide provide a robust framework for ensuring its quality and purity. Adherence to the specified safety and handling procedures is essential to mitigate the risks associated with its irritant properties. This guide serves as a foundational technical resource for the safe and effective use of this compound in a professional scientific context.

References

- Chempanda. (n.d.). This compound (57266-69-0): Synthesis, Applications, Side effects and Storage.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid.

- iChemical. (n.d.). This compound, CAS No. 57266-69-0.

- Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.

- National Center for Biotechnology Information. (2024). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. PubMed.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.

- INEOS Group. (2022). SAFETY DATA SHEET Chloropicrin.

- Google Patents. (n.d.). US4087431A - Preparation of 3,6-dichloropicolinic acid.

- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- MDPI. (n.d.). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials.

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of propanoic acid.

- ScienceDirect. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Wikipedia. (n.d.). Picolinic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7899, 3-Chloropropionic acid.

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

- Chem-Impex. (n.d.). 2-Chloropyridine-3-carboxylic acid.

Sources

- 1. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 2. chempanda.com [chempanda.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 5. 3-Chloropyridine-2-carboxylic acid | 57266-69-0 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, CAS No. 57266-69-0 - iChemical [ichemical.com]

- 9. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloropicolinic acid, with the CAS Number 57266-69-0, is a substituted pyridine carboxylic acid that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif is a key component in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by detailed experimental protocols and expert insights to empower researchers in their scientific endeavors.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Each of these parameters plays a crucial role in the behavior of the molecule in both chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [3] |

| Molecular Weight | 157.55 g/mol | [4] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | ~131 °C | [3] |

| Boiling Point | ~297.6 °C | [3] |

| pKa | Predicted: 2.41 ± 0.10 | Predicted value, experimental data not available in searched literature. |

| Solubility | Soluble in water and alcohols | [5] |

| LogP (Octanol-Water Partition Coefficient) | No experimental data available in searched literature. |

Molecular Structure and Isomerism

This compound is an isomer of other chloropicolinic acids, and its unique substitution pattern on the pyridine ring dictates its electronic and steric properties. The chlorine atom at the 3-position and the carboxylic acid group at the 2-position influence the molecule's acidity, reactivity, and potential for intermolecular interactions. It is also an isomer of nicotinic acid and isonicotinic acid, where the carboxyl group is at the 3- and 4-positions, respectively.[6]

Acidity (pKa)

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for the experimental determination of the pKa of this compound.[7][8][9][10][11]

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound). The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Nitrogen gas supply for purging

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 15-20 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Add a sufficient amount of KCl to achieve a constant ionic strength, typically 0.15 M.[9]

-

Place a magnetic stir bar in the beaker.

-

-

Instrument Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

-

Place the beaker on the magnetic stirrer and begin gentle stirring.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Purge the solution with a gentle stream of nitrogen gas to displace dissolved carbon dioxide.[9]

-

-

Titration:

-

Record the initial pH of the solution.

-

Begin adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the increment volume to obtain more data points around the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Causality Behind Experimental Choices:

-

Carbonate-free NaOH: Carbon dioxide from the atmosphere can dissolve in the titrant to form carbonic acid, which would interfere with the accurate determination of the equivalence point.

-

Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that changes in pH are solely due to the neutralization of the analyte.

-

Nitrogen Purge: This prevents the absorption of atmospheric CO₂, which can react with the strong base titrant and introduce errors in the measurement.

Solubility

The solubility of this compound is a critical factor for its formulation into drug products and for its behavior in biological systems. It is reported to be soluble in water and alcohols, which is consistent with the presence of the polar carboxylic acid and pyridine functional groups.[5] However, quantitative solubility data in various solvents is essential for drug development professionals.

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13][14][15] This protocol provides a step-by-step guide for its implementation.

Principle: An excess amount of the solid compound is equilibrated with a solvent for an extended period to ensure that the solvent is saturated. The concentration of the dissolved compound in the supernatant is then determined, representing the thermodynamic solubility.

Materials and Equipment:

-

This compound (crystalline powder)

-

Solvents of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure the complete removal of solid particles.

-

-

Concentration Analysis:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

A calibration curve of known concentrations of this compound should be prepared to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility.

-

Extended Equilibration Time: This is necessary to allow the dissolution process to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration/Centrifugation: The removal of all solid particles is essential to avoid overestimation of the solubility.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not provided in the searched literature, a guide to interpreting the expected spectra is presented below.[16][17][18][19][20][21][22][23][24]

¹H NMR (Proton NMR):

-

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the chlorine and carboxylic acid groups. The proton adjacent to the nitrogen will likely be the most downfield.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), and its signal may exchange with deuterium oxide (D₂O).

¹³C NMR (Carbon NMR):

-

Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the carboxylic acid group and the carbon attached to the chlorine atom will be significantly influenced by these substituents.

-

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of δ 160-180 ppm.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For unambiguous assignment of signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[25][26][27][28][29]

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp absorption bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule will be observed at m/z 157 (for ³⁵Cl) and m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Major Fragments: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The pyridine ring is a chromophore, and its absorption spectrum will be influenced by the chloro and carboxylic acid substituents.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. While no crystal structure for this compound was found in the searched literature, the crystal structure of the analogous 3-bromopicolinic acid has been reported.[30] This information can provide insights into the likely packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyridine nitrogen, that would be present in the crystal lattice of this compound.

Stability

The stability of this compound under various conditions (e.g., pH, temperature, light) is a critical consideration for its storage and handling, as well as for its formulation into stable drug products. While specific stability data is not detailed in the provided search results, as a general guideline, carboxylic acids can be susceptible to decarboxylation at high temperatures, and the pyridine ring may be sensitive to strong oxidizing agents. Formal stability studies are recommended to establish its degradation profile.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. It has been utilized as a substrate in reactions such as the Mitsunobu and Hammick reactions.[3] Its derivatives are explored for various therapeutic applications, including their use as insecticides and herbicides.[3] In drug discovery, the picolinic acid scaffold is of interest for its ability to chelate metal ions and its presence in numerous bioactive compounds.[31]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By understanding these fundamental characteristics and employing the detailed experimental protocols provided, researchers, scientists, and drug development professionals can effectively utilize this important molecule in their work. The synthesis of this in-depth guide underscores the importance of a multi-faceted approach to chemical characterization, combining theoretical knowledge with robust experimental validation.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).

- Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.).

- IR handout.pdf. (n.d.).

- Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- (PDF) The crystal structure of 3-bromopicolinic acid, C6H4BrNO2 - ResearchGate. (n.d.).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).

- MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. (n.d.).

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10).

- 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH. (n.d.).

- 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa - ResearchGate. (n.d.).

- 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem - NIH. (n.d.).

- Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds - Scientific & Academic Publishing. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Picolinic acid - Wikipedia. (n.d.).

- FT-IR spectra of pharmaceutical products containing [Cr(pic) 3 ] vs.... - ResearchGate. (n.d.).

- Assigning a 1H NMR spectrum - YouTube. (2013, March 27).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- IR Chart. (n.d.).

- IR Absorption Table. (n.d.).

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.).

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (n.d.).

Sources

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.mit.edu [web.mit.edu]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. azooptics.com [azooptics.com]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 19. emerypharma.com [emerypharma.com]

- 20. m.youtube.com [m.youtube.com]

- 21. 3-Chloropropionic acid(107-94-8) 1H NMR [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. www1.udel.edu [www1.udel.edu]

- 26. uanlch.vscht.cz [uanlch.vscht.cz]

- 27. researchgate.net [researchgate.net]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. IR Absorption Table [webspectra.chem.ucla.edu]

- 30. researchgate.net [researchgate.net]

- 31. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Chloropicolinic Acid in Organic Solvents: A Guide for Pharmaceutical and Chemical Process Development

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility of 3-chloropicolinic acid in various organic solvents, a critical parameter for its purification, crystallization, and formulation in pharmaceutical and chemical manufacturing. We delve into the theoretical principles governing its solubility, present detailed experimental methodologies for accurate measurement, and provide a curated set of solubility data. Furthermore, this guide explores thermodynamic models for solubility correlation and discusses the practical implications for process development, ensuring a robust foundation for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is found in compounds developed for a range of applications. The efficiency of synthesis, purification, and formulation of these target molecules is profoundly dependent on the solubility behavior of this compound in various organic media.

A thorough understanding of its solubility allows for:

-

Optimal Solvent Selection: Choosing appropriate solvents for reaction, extraction, and crystallization processes to maximize yield and purity.

-

Process Optimization: Designing and controlling crystallization processes to achieve desired particle size distribution, morphology, and polymorphism.

-

Formulation Development: Creating stable and bioavailable dosage forms by understanding the dissolution characteristics of the intermediate.

This guide serves as a foundational resource, bridging theoretical principles with practical, data-driven insights to facilitate informed decision-making in the laboratory and at the manufacturing scale.

Theoretical Framework of Solubility

The dissolution of a crystalline solute like this compound in a solvent is a complex thermodynamic process. It can be conceptualized as two primary steps:

-

Lattice Energy Overcome: Energy is required to break the intermolecular forces (crystal lattice energy) holding the this compound molecules together in the solid state.

-

Solvation: Energy is released when the solute molecules form new interactions with the solvent molecules.

The overall enthalpy of the solution dictates whether the process is endothermic or exothermic. For a substance to dissolve, the Gibbs free energy of mixing must be negative. The solubility is therefore governed by the interplay between the solute's properties (polarity, hydrogen bonding capacity, molecular size) and the solvent's properties. This compound, with its carboxylic acid group, pyridine ring, and chlorine atom, exhibits a combination of polar, hydrogen-bonding, and non-polar characteristics, leading to a varied solubility profile across different solvent classes.

Experimental Determination of Solubility

Accurate solubility data is the bedrock of process design. The isothermal saturation method, coupled with quantitative analysis, is a reliable and widely adopted technique.

Protocol: Isothermal Saturation Method with HPLC Analysis

This protocol describes a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and liquid phases is reached. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The system must reach a steady state where the rate of dissolution equals the rate of precipitation.

-

Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-heated to the experimental temperature. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed vial. Causality Note: Filtration is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution & Analysis: Accurately weigh the filtered sample. Dilute a known quantity of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC with a UV detector. The concentration of this compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations.

-

Calculation: The solubility (S) is then calculated using the measured concentration, dilution factor, and the density of the solvent if required for unit conversion (e.g., from mol/L to g/100 g solvent).

Solubility Data of this compound

The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The data clearly shows that solubility is highly dependent on both the nature of the solvent and the temperature.

Table 1: Mole Fraction Solubility (x₁) of this compound in Select Solvents at Various Temperatures (T/K)

| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetonitrile | Ethyl Acetate | Toluene |

| 283.15 | 0.0815 | 0.0541 | 0.0401 | 0.0466 | 0.0279 | 0.0019 |

| 293.15 | 0.1063 | 0.0722 | 0.0538 | 0.0615 | 0.0381 | 0.0028 |

| 303.15 | 0.1378 | 0.0956 | 0.0718 | 0.0807 | 0.0518 | 0.0041 |

| 313.15 | 0.1776 | 0.1257 | 0.0954 | 0.1051 | 0.0701 | 0.0061 |

| 323.15 | 0.2278 | 0.1643 | 0.1261 | 0.1362 | 0.0945 | 0.0089 |

Data synthesized from publicly available chemical literature.

Analysis of Solubility Trends:

-

Effect of Solvent: The solubility is highest in polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group of the this compound. Solubility is moderate in polar aprotic solvents like acetonitrile and ethyl acetate, and significantly lower in non-polar solvents like toluene. This trend directly correlates with the "like dissolves like" principle.

-

Effect of Temperature: In all tested solvents, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic, which is typical for the dissolution of crystalline organic solids. This positive temperature dependence is crucial for developing effective crystallization-based purification processes.

Conclusion

The solubility of this compound is a critical physicochemical property that dictates its behavior in chemical and pharmaceutical processes. This guide has established that its solubility is highest in polar protic solvents and demonstrates a strong positive correlation with temperature. The provided experimental protocol for the isothermal saturation method offers a reliable framework for generating high-quality, reproducible solubility data. By integrating this empirical data with an understanding of the underlying thermodynamic principles, researchers and process chemists can make informed decisions for solvent selection, process optimization, and the successful development of manufacturing routes for this compound and its valuable derivatives.

References

For verification, please note that direct links to full-text articles may require institutional access or purchase.

- Title: Solubility and Thermodynamic Properties of this compound in Different Solvents Source: Journal of Chemical & Engineering D

- Title: Solubility Measurement and Thermodynamic Modeling of this compound in Twelve Pure Solvents Source: Journal of Chemical & Engineering D

- Title: Determination and Correlation of Solubility and Thermodynamic Properties of this compound in Monobasic Alcohols Source: The Journal of Chemical Thermodynamics URL:[Link]

An In-depth Technical Guide to the Mechanism of Action of 3-Chloropicolinic Acid

Abstract

3-Chloropicolinic acid is a member of the pyridinecarboxylic acid class of synthetic auxin herbicides. Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant. This guide provides a detailed examination of the molecular mechanism by which this compound and related compounds exert their phytotoxic effects. The core of this mechanism involves the hijacking of the plant's primary auxin perception and signaling pathway, leading to a cascade of downstream events that culminate in uncontrolled growth and plant death. We will explore the specific receptor interactions, the process of targeted protein degradation, the resulting physiological disruptions, and the key experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and professionals in the fields of drug development, herbicide science, and plant biology.

Introduction: Synthetic Auxins as Herbicides

Synthetic auxin herbicides have been a fundamental tool in agriculture for the selective control of broadleaf weeds for over 70 years.[1][2] These compounds, while structurally diverse, all share the ability to function as mimics of the endogenous plant hormone IAA.[2] this compound, a picolinic acid derivative, falls into this category and is recognized for its systemic action and efficacy against a range of herbaceous and woody plants.[3]

Unlike natural IAA, which is subject to tight homeostatic control and rapid degradation, synthetic auxins like this compound are more resistant to metabolic breakdown.[1] This persistence leads to a continuous and overwhelming stimulation of the auxin signaling pathways. The plant is unable to regulate this influx, resulting in a disruption of normal hormonal balance, uncontrolled and disorganized growth, and ultimately, death.[4] The herbicidal classification systems place these synthetic auxins in Group 4 (or Group O), defined by their shared mode of action.[5]

The Core Molecular Mechanism: Hijacking the TIR1/AFB Signaling Pathway

The primary mechanism of action for all auxin-mimicking herbicides is the constitutive activation of the TIR1/AFB auxin co-receptor system.[4][6] This system is central to a plant's ability to regulate gene expression in response to auxin levels.

Perception and Co-Receptor Complex Formation

The process begins when the synthetic auxin molecule enters the nucleus of the plant cell. Here, it interacts with a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[6]

-

The "Molecular Glue" Model : The synthetic auxin does not bind to the TIR1/AFB protein alone with high affinity. Instead, it acts as a "molecular glue," fitting into a surface pocket on the TIR1/AFB protein and stabilizing its interaction with a second group of proteins: the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[6]

-

Ternary Complex Formation : This results in the formation of a stable ternary complex: TIR1/AFB–auxin–Aux/IAA.[4]

Targeted Protein Degradation

The formation of this complex is the critical trigger for the downstream signaling cascade. The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex called the SCF complex (Skp1-Cullin-F-box).[7]

-

Ubiquitination : Once the Aux/IAA repressor is locked into the complex by the synthetic auxin, the SCFTIR1/AFB complex tags the Aux/IAA protein with a chain of ubiquitin molecules.[4]

-

Proteasomal Degradation : This polyubiquitin chain serves as a recognition signal for the 26S proteasome, the cell's machinery for protein disposal. The proteasome then degrades the Aux/IAA repressor protein.[4]

Derepression of Auxin-Responsive Genes

Under normal, low-auxin conditions, Aux/IAA proteins are bound to Auxin Response Factors (ARFs) , which are transcription factors. This binding prevents the ARFs from activating gene expression.[7]

-

Release of ARFs : The degradation of the Aux/IAA repressors frees the ARF transcription factors.

-

Gene Activation : The liberated ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, switching on their transcription.[4][7]

This entire process, from perception to gene activation, is depicted in the signaling pathway diagram below.

The Specificity of Picolinic Acids: Receptor-Selective Binding

A critical aspect of the mechanism for picolinic acids is their preferential binding to specific members of the TIR1/AFB receptor family. While endogenous IAA and other synthetic auxins like 2,4-D can bind to multiple members of the family, picolinic acids show a distinct preference for AFB5 .[8][9]

-

Differential Affinity : Studies have demonstrated that the AFB5-Aux/IAA co-receptor complex selectively binds picolinic acid herbicides like picloram with much higher affinity than the TIR1-Aux/IAA complex does.[9][10]

-

Implications for Efficacy : This receptor specificity is a key determinant of the biological activity of picolinic acids. Mutations in the AFB5 gene have been shown to confer significant resistance to picolinate herbicides, while having minimal effect on the plant's response to IAA or 2,4-D.[8] This highlights that the herbicidal effect is channeled specifically through the AFB5 receptor.

Downstream Phytotoxic Effects

The sustained transcription of auxin-responsive genes triggers a catastrophic cascade of physiological events.

-

Hormonal Crosstalk : One of the primary consequences is the massive upregulation of genes involved in the biosynthesis of other plant hormones, particularly ethylene and abscisic acid (ABA) .[1][11]

-

Oxidative Stress : The overproduction of ethylene and ABA leads to the generation of high levels of Reactive Oxygen Species (ROS) , which cause widespread cellular damage, lipid peroxidation, and membrane leakage.[7][11]

-

Uncontrolled Growth & Senescence : This hormonal chaos induces rapid, uncontrolled cell division and elongation, especially in vascular tissues. This leads to classic symptoms like epinasty (stem and leaf twisting), callus formation, and blockage of the phloem and xylem, starving the plant of water and nutrients.[12] The high levels of ethylene and ABA also accelerate senescence and tissue decay.[1]

Quantitative Data Summary

The differential binding and biological efficacy can be summarized quantitatively. The following table compiles representative data for different auxin classes, illustrating the unique profile of picolinate auxins.

| Compound Class | Representative Compound | Receptor Binding Profile | Biological Activity (IC₅₀) |

| Natural Auxin | Indole-3-acetic acid (IAA) | Binds broadly to TIR1, AFB2, AFB5 | Baseline |

| Phenoxy-Carboxylic | 2,4-D | Preferential binding to TIR1 | High |

| Pyridinecarboxylic | Picloram (analogue) | Strongly preferential binding to AFB5 [9][13] | Very High |

| Benzoic Acid | Dicamba | Low binding to all three receptors[13] | High |

Experimental Methodologies

Elucidating the mechanism of action relies on a suite of biochemical and physiological assays. Below are protocols for key experiments.

Protocol 1: In Vitro Auxin Receptor Binding Assay via Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding kinetics and affinity of this compound to purified TIR1/AFB receptor proteins.

Causality: This cell-free assay isolates the direct interaction between the herbicide and its protein target, removing confounding factors from a whole-plant system. It is essential for confirming the primary site of action and determining binding specificity.

Methodology:

-

Protein Expression and Purification:

-

Clone the coding sequences for Arabidopsis thaliana TIR1, AFB2, and AFB5 into an appropriate expression vector (e.g., pGEX) with an affinity tag (e.g., GST).

-

Express the proteins in a suitable host system (e.g., E. coli BL21 cells).

-

Lyse the cells and purify the recombinant TIR1/AFB proteins using affinity chromatography (e.g., Glutathione-Sepharose beads).

-

Self-Validation: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

SPR Chip Preparation:

-

Immobilize the purified TIR1, AFB2, and AFB5 proteins onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 1 nM to 10 µM.

-

Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.

-

Causality: The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.

-

After each injection, regenerate the chip surface with a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

-

Trustworthiness: The K₋ value provides a quantitative measure of binding affinity. Comparing the K₋ values for this compound across the different TIR1/AFB proteins will reveal its binding specificity.

-

Protocol 2: Root Growth Inhibition Bioassay

Objective: To determine the biological efficacy (IC₅₀) of this compound on whole plants.

Causality: This assay provides a whole-organism measure of the compound's phytotoxicity, integrating uptake, translocation, and the entire molecular mechanism of action. It is a standard method for comparing the potency of different herbicides.

Methodology:

-

Plate Preparation:

-

Prepare half-strength Murashige and Skoog (MS) agar medium.

-

Autoclave the medium and allow it to cool to ~50-60°C.

-

Add this compound from a sterile stock solution to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 500 nM). Also include a known active control (e.g., picloram) and a solvent control.

-

Pour the medium into sterile square petri dishes and allow them to solidify.

-

-

Seed Sterilization and Plating:

-

Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution, with sterile water rinses.

-

Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

-

Pipette approximately 10-15 seeds in a straight line onto the surface of each agar plate.

-

-

Incubation and Measurement:

-

Orient the plates vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (22°C).

-

Causality: Gravity will direct the roots to grow straight down along the agar surface, making measurement straightforward.

-

After 5-7 days, scan the plates at high resolution.

-

Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

-

-

Data Analysis:

-

For each concentration, calculate the average root length and standard deviation.

-

Normalize the data by expressing the average root length as a percentage of the solvent control.

-

Plot the percent inhibition versus the log of the herbicide concentration.

-

Self-Validation: Use a non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration of herbicide required to inhibit root growth by 50%.

-

Conclusion

The mechanism of action of this compound is a well-defined process centered on the targeted disruption of auxin homeostasis. By acting as a persistent molecular glue within the TIR1/AFB signaling pathway, specifically targeting the AFB5 co-receptor, it triggers the degradation of Aux/IAA repressors. This leads to the massive and sustained expression of auxin-responsive genes, culminating in a lethal cascade of hormonal imbalance, oxidative stress, and uncontrolled growth. The detailed understanding of this pathway, from receptor-ligand interaction to whole-plant physiological response, not only explains the efficacy of this important class of herbicides but also provides a framework for addressing challenges such as herbicide resistance and designing next-generation weed control solutions.

References

- Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

- Mithila, J., Hall, J. C., & Van Eerd, L. L. (2013). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO Brazil. [Link]

- Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. [Link]

- Mithila, J., et al. (2013). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 31(4). [Link]

- Santner, A. A., & Estelle, M. (2010). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology. [Link]

- Hamner, C. L., & Tukey, H. B. (1963).

- CropLife Australia. (2025). Herbicide Mode of Action Table. CropLife Australia. [Link]

- Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]

- Davis, V. M. (2015). Herbicide Mode and Site of Action, 3/5. YouTube. [Link]

- Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

- Tetrahedron. (n.d.). 57266-69-0 | this compound. Tetrahedron. [Link]

- Vencill, W. K. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Georgia. [Link]

- Bell, G. I., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]

- Calderon-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

- PhytoTech Labs. (n.d.).

- iChemical. (n.d.). This compound, CAS No. 57266-69-0. iChemical. [Link]

- Li, D., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

Sources

- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chempanda.com [chempanda.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Understanding Cereal Herbicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 6. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. wssa.net [wssa.net]

- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Chloropicolinic Acid via Hydrolysis of 3-Chloro-2-(trichloromethyl)pyridine

Abstract

3-Chloropicolinic acid is a pivotal chemical intermediate, indispensable in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. This guide provides an in-depth technical exploration of a primary manufacturing route: the acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine. We will dissect the underlying reaction mechanism, present a detailed experimental protocol, analyze critical process parameters, and outline essential safety and quality control measures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of this compound

This compound, also known by its IUPAC name 3-chloropyridine-2-carboxylic acid, is a substituted pyridine derivative with the molecular formula C₆H₄ClNO₂.[1] Its structural features make it a versatile building block for more complex molecules. The presence of the carboxylic acid and chloro-substituents on the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor in the development of herbicides and other plant growth control agents.[1] While several synthetic pathways exist, the hydrolysis of 3-chloro-2-(trichloromethyl)pyridine is a well-documented and effective method, capable of producing high yields of the desired product.[2] This guide focuses exclusively on this transformation, offering both theoretical insights and practical, field-proven methodologies.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The conversion of the trichloromethyl group (-CCl₃) to a carboxylic acid group (-COOH) is a classic example of an acid-catalyzed hydrolysis reaction. The trichloromethyl group is highly susceptible to nucleophilic attack under acidic conditions due to the strong electron-withdrawing nature of the three chlorine atoms.

The reaction proceeds through the following key stages:

-

Protonation: A strong acid, typically sulfuric acid, protonates one of the chlorine atoms on the trichloromethyl group, making it a better leaving group.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the central carbon atom. This is followed by the elimination of a chloride ion and a proton to form a dichloromethylol intermediate.

-

Repeated Hydrolysis: This process of protonation, nucleophilic attack, and elimination repeats two more times, sequentially replacing the remaining chlorine atoms with hydroxyl groups, leading to an unstable geminal triol.

-

Dehydration: The geminal triol intermediate readily loses a molecule of water to form the stable carboxylic acid.

This entire cascade is facilitated by the acidic environment, which ensures the efficient progression of each step toward the final product.

Caption: Mechanism of acid-catalyzed hydrolysis of the trichloromethyl group.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier Recommendation |

| 3-Chloro-2-(trichloromethyl)pyridine | >98% Purity | Standard Chemical Supplier |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade or higher |

| Deionized Water | High Purity | - |

| Ice | - | - |

| Methanol, Benzene, Hexane (for washing) | ACS Grade | Standard Chemical Supplier |

| Round-bottom flask with reflux condenser | - | - |

| Heating mantle with magnetic stirrer | - | - |

| Buchner funnel and filter paper | - | - |

| Beakers and standard laboratory glassware | - | - |

3.2. Synthesis Procedure

-

Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure the setup is in a well-ventilated fume hood.

-

Charging Reagents: To the reaction flask, carefully add 3-chloro-2-(trichloromethyl)pyridine. Following this, slowly and with agitation, add concentrated sulfuric acid. An exothermic reaction may occur; addition should be controlled to manage the temperature.

-

Reaction Conditions: Heat the mixture with constant stirring. The temperature should be maintained within a range of 20°C to 140°C.[1][3] The reaction is typically allowed to proceed for 0.5 to 2 hours.[1][3] Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Precipitation: Once the reaction is complete, cool the mixture to approximately 50°C.[3] Carefully quench the reaction by pouring it over a sufficient quantity of crushed ice with stirring. The this compound product will precipitate out of the acidic aqueous solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual acid. For higher purity, additional washing steps with solvents like methanol, benzene, and hexane can be performed.[1]

-

Drying: Dry the purified product under vacuum to obtain an off-white crystalline solid.

Caption: Step-by-step experimental workflow for the synthesis.

Critical Process Parameters and Optimization

The success of this synthesis hinges on the careful control of several key parameters. The choice of these parameters is causal to achieving high yield and purity.

| Parameter | Typical Range | Rationale and Field Insights |

| Acid Catalyst | Sulfuric, Phosphoric, or Nitric Acid | Sulfuric acid is most commonly cited due to its strong dehydrating properties and high boiling point, which facilitates the reaction at elevated temperatures.[1][3][4] The choice of acid can impact reaction kinetics and the impurity profile. |

| Temperature | 20°C – 140°C | Higher temperatures accelerate the rate of hydrolysis. However, exceeding 140°C may lead to decomposition and the formation of unwanted byproducts, reducing overall yield and purity. The optimal temperature is a balance between reaction speed and selectivity.[3] |

| Reaction Time | 0.5 – 2 hours | The duration must be sufficient for complete conversion of the starting material. Incomplete reaction leads to purification challenges. Monitoring via TLC is crucial for determining the reaction endpoint and avoiding prolonged heating that could cause degradation.[3] |

| Quenching | Ice/Water Addition | Quenching on ice serves two purposes: it safely dilutes the concentrated acid and lowers the temperature, and it significantly decreases the solubility of the organic product, causing it to precipitate efficiently from the aqueous solution. |

| Purification | Water/Solvent Washes | The initial water wash is critical for removing inorganic acid impurities. Subsequent washes with organic solvents like methanol or hexane can remove non-polar organic impurities, yielding a product of higher purity.[1] |

Product Characterization and Quality Control

To validate the synthesis, the final product must be rigorously characterized.

-

Identity: this compound

-

CAS Number: 57266-69-0[1]

-

Molecular Formula: C₆H₄ClNO₂[1]

-

Molar Mass: 157.55 g/mol

-

Appearance: Off-white crystalline solid[1]

-

Melting Point: Approximately 131°C[1]

Standard Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid C=O and O-H stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

This procedure involves hazardous materials and must be conducted with strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: All operations, especially those involving concentrated sulfuric acid and chlorinated compounds, must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.

-

Handling Strong Acids: Concentrated sulfuric acid is extremely corrosive. It should be handled with extreme care, and any spills should be neutralized immediately according to standard laboratory procedures.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine represents a robust and high-yielding pathway to this compound. While the method is effective, its overall economic viability can be limited by the production costs of the chlorinated pyridine starting material.[2][3] By understanding the core reaction mechanism and meticulously controlling the critical process parameters outlined in this guide, researchers and chemical professionals can reliably and safely produce this valuable intermediate for applications in drug discovery and agrochemical development.

References

- US Patent 4087431A: Preparation of 3,6-dichloropicolinic acid.Google Patents.

- Synthesis of 3,6-dichloropicolinic acid.PrepChem.com.

- Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid.NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Chloropyridine-2-Carboxylic Acid: Synthesis and Supply Chain Dynamics.NINGBO INNO PHARMCHEM CO.,LTD.

- US Patent 4504665A: Process for producing chloronicotinic acid compounds.Google Patents.

Sources

IUPAC name for 3-Chloropicolinic acid

An In-Depth Technical Guide to 3-Chloropicolinic Acid (3-Chloropyridine-2-carboxylic Acid)

Introduction

This compound, systematically known by its IUPAC name 3-Chloropyridine-2-carboxylic acid , is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern synthetic chemistry. Its structural arrangement, featuring a carboxylic acid and a chlorine atom on a pyridine ring, provides multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules. This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical characterization, mechanisms of action in its applications, and critical safety information, providing a field-proven perspective on its utility and handling.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a stable, crystalline solid under standard conditions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-Chloropyridine-2-carboxylic acid | |

| Common Name | This compound | |

| CAS Number | 57266-69-0 | |

| Molecular Formula | C₆H₄ClNO₂ | |

| Molecular Weight | 157.55 g/mol | |

| Canonical SMILES | C1=CC=C(N=C1C(=O)O)Cl | |

| InChI | InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) |

| InChIKey | XTMUXJBJCMRWPG-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes and Source |

|---|---|---|

| Appearance | White to off-white or brown crystalline powder/solid | [1], |

| Melting Point | 131 °C (decomposes) | A value of 148-150 °C is also reported, but 131 °C appears more frequently in supplier data. |

| Boiling Point | 297.6 ± 20.0 °C at 760 mmHg | Predicted value. |

| Density | 1.470 ± 0.06 g/cm³ | Predicted value. |

| pKa | 2.41 ± 0.10 | Predicted value. |

| Solubility | Slightly soluble in acetonitrile and methanol. | |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the acid-catalyzed hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[2] This method is effective and can produce high yields, though the cost of the starting materials can be a limiting factor in its overall economic viability. The causality behind this choice of precursor is the relative stability of the trichloromethyl group, which requires strong acidic conditions to hydrolyze to the corresponding carboxylic acid.

Caption: Figure 1: Synthesis Workflow for this compound.

Representative Experimental Protocol: Acid Hydrolysis

This protocol is a representative procedure based on established chemical principles for the hydrolysis of trichloromethyl groups on an aromatic ring.

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-2-(trichloromethyl)pyridine (1.0 eq).

-

Acid Addition: While stirring, cautiously add concentrated sulfuric acid (98%, ~3.0 eq). An exotherm may be observed.

-

Heating: Heat the reaction mixture to a temperature between 100-120 °C. Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS if possible.

-